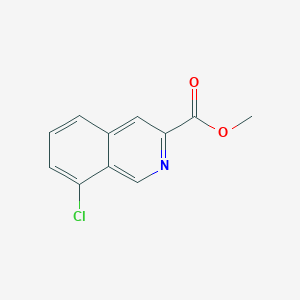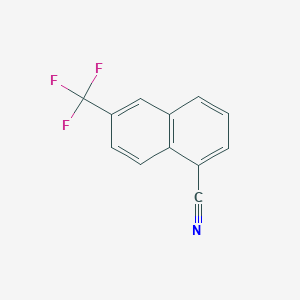
4H-1-Benzopyran-2-carboxamide, 7-methoxy-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromone family, which is a group of benzopyran compounds. Chromones are known for their diverse biological activities and are commonly found in nature, especially in plants. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the formation of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. This intermediate is then converted to the corresponding carboxylic acid, followed by amidation to yield the final product .
-
Step 1: Formation of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate
Reagents: Acetophenone, ethyl chloroformate, and a base such as sodium ethoxide.
Conditions: The reaction is typically carried out under reflux conditions.
Yield: Approximately 70-80%.
-
Step 2: Conversion to Carboxylic Acid
Reagents: Hydrochloric acid.
Conditions: Acidic hydrolysis.
Yield: Approximately 80-90%.
-
Step 3: Amidation
Reagents: Ammonia or an amine.
Conditions: The reaction is carried out under mild conditions.
Yield: Approximately 60-75%.
Industrial Production Methods
Industrial production methods for 7-methoxy-4-oxo-4H-chromene-2-carboxamide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and advanced purification methods like flash column chromatography are employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromone derivatives.
Scientific Research Applications
7-methoxy-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biochemical pathways related to inflammation and cancer. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
- 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-methoxy-4-oxo-4H-chromene-2-carboxylate
Uniqueness
7-methoxy-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Compared to its analogs, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for drug development .
Properties
CAS No. |
33544-13-7 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C11H9NO4/c1-15-6-2-3-7-8(13)5-10(11(12)14)16-9(7)4-6/h2-5H,1H3,(H2,12,14) |
InChI Key |
VDPPPVMTEAHVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)
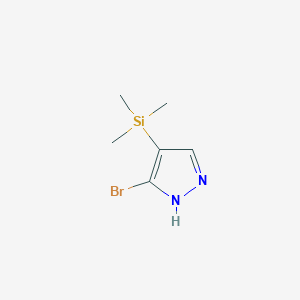
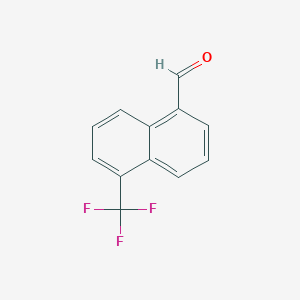

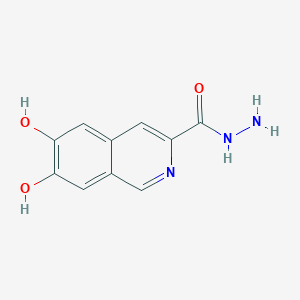




![2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883911.png)
